molecular formula C22H18FN7 B11708661 6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11708661
M. Wt: 399.4 g/mol
InChI Key: OQMLHQIPRXSIEJ-BUVRLJJBSA-N
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Description

6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with fluorophenyl, hydrazinyl, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the condensation of 2-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with diphenyltriazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one: Similar structure but with a quinoxaline core.

    4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar triazine core but with different substituents.

Uniqueness

6-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of fluorophenyl, hydrazinyl, and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H18FN7

Molecular Weight

399.4 g/mol

IUPAC Name

2-N-[(E)-(2-fluorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18FN7/c23-19-14-8-7-9-16(19)15-24-30-22-28-20(25-17-10-3-1-4-11-17)27-21(29-22)26-18-12-5-2-6-13-18/h1-15H,(H3,25,26,27,28,29,30)/b24-15+

InChI Key

OQMLHQIPRXSIEJ-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3F)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=CC=C3F)NC4=CC=CC=C4

Origin of Product

United States

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